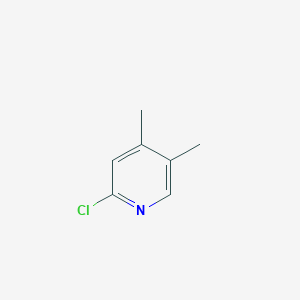

2-Chloro-4,5-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDRIPPDPPWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449095 | |

| Record name | 2-Chloro-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343268-69-9 | |

| Record name | 2-Chloro-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,5-dimethylpyridine (CAS: 343268-69-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethylpyridine, a key intermediate in pharmaceutical research and development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and visualizes its role in relevant biological pathways.

Core Compound Information

This compound is a halogenated aromatic heterocyclic compound. Its structure, characterized by a pyridine ring substituted with a chlorine atom and two methyl groups, makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 343268-69-9 | N/A |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=NC=C1C)Cl | [1] |

| Density | 1.113±0.06 g/cm³ | [2] |

| Boiling Point | 229.0±35.0 °C (Predicted) | [2] |

| Flash Point | 114.283 °C | [2] |

| Appearance | Not specified, likely a solid or liquid | N/A |

| Solubility | Not specified | N/A |

Spectral Data

| Data Type | Predicted Values/Information |

| ¹H-NMR | Expected signals for aromatic protons and two distinct methyl groups. |

| ¹³C-NMR | Expected signals for pyridine ring carbons and methyl carbons. |

| Mass Spectrometry | Exact Mass: 141.034527 u |

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of bioactive molecules, most notably in the development of O-GlcNAcase (OGA) inhibitors. OGA is a key enzyme in the O-GlcNAc signaling pathway, which is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.

Role as an Intermediate for OGA Inhibitors

This compound is utilized in the synthesis of potent and selective OGA inhibitors. A patent describes its use in the preparation of intermediates for such inhibitors. The chloro-substituent at the 2-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the coupling of the pyridine moiety to other fragments of the target molecule.

Experimental Protocols

The following sections provide detailed experimental methodologies. The first protocol is a plausible synthetic route for this compound based on established chemical transformations for similar structures. The second protocol details its use in the synthesis of a key intermediate for OGA inhibitors, as described in the patent literature.

Synthesis of this compound

This procedure describes a likely method for the synthesis of this compound starting from 4,5-dimethylpyridin-2(1H)-one, utilizing a chlorination reaction with phosphorus oxychloride (POCl₃), a common reagent for this type of transformation.

Materials:

-

4,5-dimethylpyridin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-dimethylpyridin-2(1H)-one in a suitable anhydrous solvent such as dichloromethane.

-

Slowly add phosphorus oxychloride (1.5 to 3 equivalents) to the suspension at room temperature with vigorous stirring. An optional base like pyridine can be added to neutralize the HCl generated.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Synthesis of an OGA Inhibitor Intermediate

This protocol outlines the reaction of this compound with a piperidine derivative to form a key intermediate in the synthesis of OGA inhibitors, based on a procedure described in a patent.

Materials:

-

This compound

-

tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Heptane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Syringe and needles for inert atmosphere techniques

Procedure:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the desired intermediate.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

Synthetic Pathway Visualization

The following workflow illustrates the synthesis of an OGA inhibitor intermediate using this compound.

Caption: Synthetic workflow for an OGA inhibitor intermediate.

O-GlcNAc Signaling Pathway

This diagram illustrates the central role of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) in the dynamic regulation of protein O-GlcNAcylation. OGA inhibitors, synthesized using this compound, block the removal of O-GlcNAc, leading to its accumulation on substrate proteins.

Caption: The O-GlcNAc signaling pathway and the action of OGA inhibitors.

References

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylpyridine is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its chemical structure, featuring a chlorinated pyridine ring with two methyl substituents, provides a unique combination of reactivity and steric hindrance, making it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with general experimental protocols and its relevance in medicinal chemistry, specifically as a precursor in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 343268-69-9 | Guidechem[2] |

| Molecular Formula | C₇H₈ClN | PubChem[1] |

| Molecular Weight | 141.60 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=NC=C1C)Cl | PubChem[1] |

| InChI Key | UIUDRIPPDPPWRR-UHFFFAOYSA-N | PubChem[1] |

Physical Properties

| Property | Value | Notes | Source |

| Boiling Point | 229.033 °C at 760 mmHg | Predicted | Guidechem[2] |

| Melting Point | Not available | - | - |

| Flash Point | 114.283 °C | Predicted | Guidechem[2] |

| Density | 1.114 g/cm³ | Predicted | Guidechem[2] |

| Refractive Index | 1.524 | Predicted | Guidechem[2] |

| Solubility | No specific data available. Generally, pyridine derivatives show solubility in a range of organic solvents. | For example, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is soluble in water.[3] | - |

Computed Properties

| Property | Value | Source |

| XLogP3 | 2.5 | PubChem[1] |

| Monoisotopic Mass | 141.0345270 Da | PubChem[1] |

Spectroscopic Data

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the pyridine ring and the chloro-substituent. The pyridine nitrogen makes the ring electron-deficient, which influences its aromatic substitution reactions. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The general trend for halide reactivity in SNAr reactions is often F > Cl > Br > I, where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.[4] However, the reactivity is also influenced by the nature of the nucleophile and the reaction conditions. The methyl groups at the 4 and 5 positions can exert steric and electronic effects on the reactivity of the ring.

Experimental Protocols (General Methodologies)

Specific, detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, general methods for the synthesis and purification of substituted pyridines can be adapted.

General Synthesis of Substituted Pyridines

A common method for the synthesis of substituted pyridines involves the condensation of various precursors. For example, the Hantzsch pyridine synthesis involves the reaction of an aldehyde, a β-ketoester, and a nitrogen source. Another approach is the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia.

A plausible synthetic route to 2-chloro-substituted pyridines can involve the chlorination of the corresponding hydroxypyridine. A general procedure for such a transformation is outlined below.

General Chlorination Protocol:

-

To a stirred solution of the corresponding 4,5-dimethylpyridin-2-ol in a suitable solvent (e.g., toluene or dichloromethane), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by pouring it onto ice water and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

General Purification Protocol

Purification of the crude this compound can be achieved by standard laboratory techniques.

General Purification by Column Chromatography:

-

The crude product is dissolved in a minimal amount of a suitable solvent.

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system is determined by TLC analysis.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Role in Drug Development: MCH Receptor Antagonists

This compound is a key building block in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists.[2] MCH is a neuropeptide that plays a role in the regulation of energy homeostasis and appetite, making its receptor a target for the development of anti-obesity drugs.[5]

The synthesis of these antagonists often involves a nucleophilic substitution reaction where the chlorine atom of this compound is displaced by a suitable nucleophile, which is part of the larger antagonist molecule. This reaction allows for the incorporation of the 4,5-dimethylpyridine moiety into the final drug candidate.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate safety precautions should be taken when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Conclusion

References

- 1. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound - [sigmaaldrich.cn]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-4,5-dimethylpyridine. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document compiles available physicochemical data, proposes a plausible synthetic route based on analogous chemical transformations, and presents spectral data of a closely related compound to offer valuable insights for researchers. Furthermore, this guide explores the significant role of this compound as a key intermediate in the development of Melanin-concentrating hormone receptor 1 (MCHR1) antagonists, detailing the relevant biological signaling pathways.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-chloro-4,5-lutidine, is a halogenated pyridine derivative. Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and two methyl groups at the 4- and 5-positions.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| CAS Number | 343268-69-9 |

| IUPAC Name | This compound |

| SMILES | CC1=CC(=NC=C1C)Cl |

| InChI | InChI=1S/C7H8ClN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 |

| InChIKey | UIUDRIPPDPPWRR-UHFFFAOYSA-N |

| Predicted XlogP | 2.5 |

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway starting from 4,5-dimethyl-2-aminopyridine.

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol

Disclaimer: The following protocol is a generalized procedure based on known chemical transformations for analogous compounds and has not been experimentally validated for this specific synthesis. Appropriate safety precautions and reaction optimization are essential.

Step 1: Diazotization of 4,5-Dimethyl-2-aminopyridine

-

A solution of 4,5-dimethyl-2-aminopyridine in aqueous hydrochloric acid is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and heated.

-

The cold diazonium salt solution from Step 1 is added slowly to the hot copper(I) chloride solution.

-

Vigorous nitrogen evolution is observed. After the addition is complete, the mixture is heated for a further 30-60 minutes to ensure complete reaction.

-

The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Characterization

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. To provide a reference for researchers, the spectral data for the structurally similar compound, 2-Chloro-5-methylpyridine , is presented below. The presence of an additional methyl group in this compound would lead to an additional singlet in the ¹H NMR spectrum and an additional signal in the aliphatic region of the ¹³C NMR spectrum, along with changes in the aromatic signals due to altered substitution patterns.

Table 2: ¹H NMR Data for 2-Chloro-5-methylpyridine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | d | H-6 |

| ~7.5 | dd | H-4 |

| ~7.1 | d | H-3 |

| ~2.3 | s | CH₃ |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and instrument.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Cl) | ~150-155 |

| C3 | ~120-125 |

| C4 (C-CH₃) | ~145-150 |

| C5 (C-CH₃) | ~130-135 |

| C6 | ~140-145 |

| 4-CH₃ | ~15-20 |

| 5-CH₃ | ~15-20 |

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry: A GC-MS spectrum is available for this compound on PubChem. The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.

Role in Drug Development: MCHR1 Antagonists

This compound is a valuable building block in the synthesis of Melanin-concentrating hormone receptor 1 (MCHR1) antagonists. MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is implicated in the regulation of energy homeostasis, appetite, and mood. Antagonists of MCHR1 are being investigated as potential therapeutic agents for the treatment of obesity and anxiety disorders.

MCHR1 Signaling Pathway

The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a cascade of intracellular signaling events. MCHR1 can couple to different G proteins, primarily Gαi and Gαq, leading to diverse downstream effects.

Caption: MCHR1 signaling pathways and the inhibitory action of antagonists.

Activation of Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gαq pathway, on the other hand, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately modulate neuronal activity and influence physiological responses. This compound-derived antagonists block the binding of MCH to MCHR1, thereby inhibiting these downstream signaling events.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Chloro-4,5-dimethylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, outlines a core synthetic pathway, and presents relevant experimental data and visualizations to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: Chlorination of 4,5-dimethyl-2(1H)-pyridone

The most direct and commonly employed method for the synthesis of this compound is through the chlorination of its corresponding pyridone precursor, 4,5-dimethyl-2(1H)-pyridone (also known as 4,5-dimethyl-2-hydroxypyridine). This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being a standard reagent for this type of reaction.

The overall reaction can be depicted as follows:

Caption: Synthetic pathway for this compound.

This reaction leverages the ability of phosphorus oxychloride to replace the hydroxyl group of the pyridone tautomer with a chlorine atom. The reaction is typically performed at elevated temperatures to ensure complete conversion.

Starting Materials

The primary starting material for this synthesis is 4,5-dimethyl-2(1H)-pyridone . This compound can be sourced from commercial suppliers or synthesized through various established methods in organic chemistry. The key chlorinating agent is phosphorus oxychloride (POCl₃) . Depending on the specific protocol, other reagents such as phosphorus pentachloride (PCl₅) may be used in conjunction with POCl₃ to enhance the reaction's efficacy. Solvents, if required, are typically high-boiling and inert, such as sulfolane or trichlorobenzene, although solvent-free conditions are also reported for similar transformations.

Experimental Protocols

General Protocol for the Chlorination of 4,5-dimethyl-2(1H)-pyridone:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,5-dimethyl-2(1H)-pyridone is charged.

-

Reagent Addition: An excess of phosphorus oxychloride (typically 3-5 equivalents) is carefully added to the starting material. The reaction can be run neat or in a high-boiling inert solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 100-120 °C) and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly adding the mixture to ice-water. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the evolution of HCl gas.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium carbonate or sodium hydroxide, until a basic pH is achieved. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or distillation to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. It is important to note that these values are illustrative and may vary based on the specific experimental conditions and scale of the reaction.

| Parameter | Value | Notes |

| Starting Material | 4,5-dimethyl-2(1H)-pyridone | |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | 3-5 molar equivalents |

| Reaction Temperature | 100-120 °C | Reflux conditions |

| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS |

| Solvent | Neat or high-boiling inert solvent | e.g., Sulfolane |

| Expected Yield | 60-80% | Dependent on purification method |

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Spectroscopic Profile of 2-Chloro-4,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Chloro-4,5-dimethylpyridine (CAS: 343268-69-9). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents the existing mass spectrometry data, alongside a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on structurally analogous compounds. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of data for this and similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound.

Data Presentation

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has been reported. The key data is summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C₇H₈ClN | PubChem[1] |

| Molecular Weight | 141.60 g/mol | PubChem[1] |

| Exact Mass | 141.0345270 Da | PubChem[1] |

| Major MS Fragments (m/z) | Relative Intensity | Source |

| 141 | Base Peak | PubChem[1] |

| 106 | High | PubChem[1] |

| 77 | Medium | PubChem[1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of a volatile organic compound like this compound using GC-MS.[2][3][4][5]

-

Sample Preparation: Dissolve a small amount of the sample (typically 1-2 mg) in a volatile organic solvent such as dichloromethane or methanol (1 mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to this compound can be analyzed to determine its fragmentation pattern and confirm its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectral Data

Based on the analysis of related compounds such as 2-chloro-5-methylpyridine[6][7][8] and 2-chloro-4-methylpyridine, the following ¹H NMR chemical shifts are anticipated for this compound in a solvent like CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.0-7.2 | Singlet | 1H |

| H-6 | ~8.0-8.2 | Singlet | 1H |

| CH₃-4 | ~2.2-2.4 | Singlet | 3H |

| CH₃-5 | ~2.2-2.4 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data

Similarly, by comparing with known spectra of substituted pyridines, the expected ¹³C NMR chemical shifts for this compound are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-152 |

| C-3 | ~122-124 |

| C-4 | ~145-147 |

| C-5 | ~135-137 |

| C-6 | ~148-150 |

| CH₃-4 | ~18-20 |

| CH₃-5 | ~16-18 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound.[9][10][11][12][13][14][15][16][17]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale relative to the reference standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Note: No experimental IR spectrum for this compound is publicly available. The predicted vibrational frequencies are based on the analysis of similar substituted pyridines.[7][18][19]

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (pyridine ring) | 1550-1600 | Strong |

| C=C stretch (pyridine ring) | 1450-1500 | Strong |

| C-Cl stretch | 700-800 | Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum of a solid or liquid sample is as follows.[20][21][22][23]

-

Sample Preparation:

-

For Solids (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

-

For Solids or Liquids (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

For Liquids (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The absorption bands are then correlated to specific functional groups.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. memphis.edu [memphis.edu]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 7. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. sc.edu [sc.edu]

- 15. rsc.org [rsc.org]

- 16. books.rsc.org [books.rsc.org]

- 17. scribd.com [scribd.com]

- 18. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mse.washington.edu [mse.washington.edu]

- 22. researchgate.net [researchgate.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Mechanism of Action of 2-Chloro-4,5-dimethylpyridine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-dimethylpyridine is a substituted pyridine derivative that has garnered interest within the chemical and pharmaceutical industries. This technical guide aims to provide a comprehensive overview of its mechanism of action. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of its specific biological activities. While its synthesis and chemical properties are well-documented, detailed studies elucidating its molecular targets, signaling pathway interactions, and overall mechanism of action are not publicly available at this time. This document summarizes the existing information and highlights the areas where further research is critically needed.

Introduction

Substituted pyridines are a class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and agrochemicals. Their unique chemical structures allow for diverse biological activities, making them attractive scaffolds in drug discovery. This compound, with its distinct substitution pattern, has been identified as a potentially valuable intermediate in the synthesis of more complex molecules. Despite its availability and use in synthetic chemistry, its intrinsic biological effects and mechanism of action remain largely unexplored.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | PubChem |

| Molecular Weight | 141.60 g/mol | PubChem |

| CAS Number | 343268-69-9 | PubChem |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

Current State of Knowledge on Mechanism of Action

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the mechanism of action of this compound. The existing literature primarily focuses on:

-

Chemical Synthesis: Various methods for the synthesis of this compound and related derivatives have been described in the chemical literature and patents. These documents focus on reaction conditions, yields, and purification methods.

-

Chemical Intermediate: It is frequently cited as a building block or intermediate in the synthesis of more complex molecules, including potential drug candidates and agrochemicals. However, the biological activity of the final products is typically discussed without detailing the specific contribution or mechanism of the this compound moiety itself.

There is a notable absence of published research on the following critical aspects:

-

Biological Targets: The specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts have not been identified.

-

Signaling Pathways: There is no information on whether this compound modulates any known signaling pathways within cells.

-

Quantitative Biological Data: No quantitative data, such as IC₅₀, EC₅₀, or Kᵢ values, from in vitro or in vivo studies are available in the public domain.

-

Experimental Protocols: Consequently, no detailed experimental protocols for assessing the biological activity of this compound could be found.

Potential Areas of Investigation

Given the lack of direct evidence, any discussion on the potential mechanism of action of this compound would be purely speculative. However, based on the activities of other substituted chloropyridine compounds, several avenues for future research can be proposed.

Figure 1: A proposed workflow for elucidating the mechanism of action of this compound.

The logical workflow for future research should involve a series of steps, starting with broad screening to identify any biological activity, followed by more focused studies to identify the molecular target and the signaling pathways involved.

Conclusion and Future Directions

Future research efforts should be directed towards:

-

High-throughput screening: To identify any potential biological activity against a wide range of targets.

-

In vitro and in vivo studies: To characterize its pharmacological effects.

-

Target deconvolution studies: To identify its molecular binding partners.

-

Computational modeling: To predict potential targets and binding modes.

A systematic investigation into the biological properties of this compound is warranted to fill the current knowledge gap and to fully realize its potential in applied chemical and biological sciences. Without such foundational research, any discussion of its mechanism of action is premature.

Biological Activity of 2-Chloro-4,5-dimethylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities of 2-Chloro-4,5-dimethylpyridine derivatives is limited. This guide provides a comprehensive overview based on the biological activities of structurally related substituted 2-chloropyridine and dimethylpyridine analogs to infer potential therapeutic applications and guide future research. All data presented is for these related compounds and should be interpreted as predictive for the this compound core.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a chlorine atom at the 2-position and methyl groups at the 4- and 5-positions of the pyridine ring creates the this compound moiety, a structure with significant potential for biological activity. Halogenation, particularly chlorination, can enhance membrane permeability and introduce a potential site for metabolic transformation, while methylation can influence binding affinity and metabolic stability. This guide explores the potential biological activities of derivatives based on this core, drawing parallels from documented research on analogous structures. These activities primarily span anticancer, anti-inflammatory, and antimicrobial domains.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be approached through various established methods for pyridine functionalization. A generalized synthetic workflow is outlined below.

Experimental Protocol: General Synthesis of a 2-Chloropyridine Derivative

This protocol is a representative example for the synthesis of a 2-chloropyridine, which can be adapted for this compound.

Materials:

-

Substituted 2-pyridone

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Appropriate solvent (e.g., Dichloromethane, Toluene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted 2-pyridone in a suitable solvent, add the chlorinating agent (e.g., POCl₃) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for the time specified in the relevant literature (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench with ice-cold water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloropyridine derivative.

Potential Biological Activities

Based on data from structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of substituted 2-chloropyridine derivatives. The mechanism often involves the inhibition of key cellular signaling pathways, such as those mediated by protein kinases.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 23.02 | [1] |

| 2,4,6-Trisubstituted pyridines | Various | Potent activity at nanomolar levels for PC3 and OUR-10 | [2] |

| Pyridine, Pyrane, and Pyrimidine derivatives | Various (59 cell lines) | log10 GI50 = -4.7 for active compounds | [3] |

Many pyridine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Inhibition of these kinases can disrupt signaling pathways that are often hyperactive in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been well-documented.[4] These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or by reducing the production of pro-inflammatory cytokines.

| Compound Class | Assay | IC50 (µM) | Reference |

| Pyridine derivatives | Nitric Oxide (NO) inhibition in RAW 264.7 cells | 76.6 - 96.8 | [4] |

| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant activity | [5][6] |

This protocol describes a common method for assessing the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (for NO measurement)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antimicrobial Activity

Pyridine derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[7] The mechanism of action can vary, but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Pyridine and Thienopyridine derivatives | E. coli | 0.0195 | [8] |

| Pyridine and Thienopyridine derivatives | B. mycoides | <0.0048 | [8] |

| Pyridine and Thienopyridine derivatives | C. albicans | <0.0048 | [8] |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (serially diluted)

-

96-well microtiter plates

-

Inoculum of the microorganism (adjusted to a standard concentration)

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Screening Workflow

A typical workflow for the initial in vitro screening of novel this compound derivatives is depicted below.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to C7H8ClN Pyridine Derivatives: Nomenclature, Properties, and Synthesis

Introduction

Compounds with the molecular formula C7H8ClN belonging to the pyridine derivative family represent a diverse group of structural isomers. The unifying feature is a pyridine ring, an aromatic heterocycle, substituted in a manner that results in the overall C7H8ClN formula. These compounds are of significant interest to researchers and drug development professionals due to their utility as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a detailed overview of the primary isomer classes, their IUPAC nomenclature, physicochemical properties, and established experimental protocols for their synthesis.

The structural isomerism of C7H8ClN pyridine derivatives can be categorized into three main classes, arising from the different ways a seven-carbon, eight-hydrogen, one-chlorine, and one-nitrogen atom count can be arranged around a pyridine core:

-

Chloro-ethyl-pyridines: A pyridine ring bearing one ethyl group and one chlorine atom as separate substituents.

-

(Chloroethyl)-pyridines: A pyridine ring substituted with a single chloroethyl group.[2][3][4]

-

Chloro-dimethyl-pyridines (Chloro-lutidines): A pyridine ring with two methyl groups and one chlorine atom as substituents.[1][5]

Isomer Classes and IUPAC Nomenclature

The precise arrangement of substituents on the pyridine ring leads to a large number of possible isomers, each with a unique IUPAC name. The following table summarizes representative examples from the three core classes.

| Isomer Class | Representative Isomer IUPAC Name | Molecular Structure | CAS Number |

| (Chloroethyl)-pyridines | 2-(2-Chloroethyl)pyridine | Pyridine ring with a -CH2CH2Cl group at position 2 | 16927-00-7[2] |

| (Chloroethyl)-pyridines | 3-(2-Chloroethyl)pyridine | Pyridine ring with a -CH2CH2Cl group at position 3 | 39892-24-5[4] |

| (Chloroethyl)-pyridines | 4-(2-Chloroethyl)pyridine | Pyridine ring with a -CH2CH2Cl group at position 4 | 28148-48-3[3] |

| Chloro-dimethyl-pyridines | 3-Chloro-2,6-dimethylpyridine | Pyridine ring with a Cl at position 3 and -CH3 groups at positions 2 and 6 | 55567-91-4[6] |

| Chloro-dimethyl-pyridines | 4-Chloro-2,6-dimethylpyridine | Pyridine ring with a Cl at position 4 and -CH3 groups at positions 2 and 6 | 3512-75-2[7][8] |

| Chloro-dimethyl-pyridines | 6-Chloro-2,3-dimethylpyridine | Pyridine ring with a Cl at position 6 and -CH3 groups at positions 2 and 3 | 72093-13-1[5] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of C7H8ClN isomers are crucial for their identification, purification, and application. Below are summarized data for two representative isomers.

Physicochemical Properties

| IUPAC Name | Molecular Weight ( g/mol ) | Form | Density (g/cm³) | pKa | Solubility |

| 4-Chloro-2,6-dimethylpyridine | 141.6[7] | Clear, colorless liquid[1] | 1.113 (Predicted)[7] | 5.22 (Predicted)[1][7] | Soluble in organic solvents, insoluble in water.[1] |

| 2-(2-Chloroethyl)pyridine | 141.60[2] | Liquid | Not Available | Not Available | Not Available |

| 2-(2-Chloroethyl)pyridine hydrochloride | 178.06[9][10] | Solid | Not Available | Not Available | Enhanced solubility and stability in aqueous environments.[11] |

Spectroscopic Data for 4-Chloro-2,6-dimethylpyridine

| Technique | Key Signals / Peaks |

| ¹H-NMR (400 MHz, CDCl₃) | δ 2.51 (s, 6H, -CH₃), 6.99 (s, 2H, Ar-H)[7] |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are critical for their practical application in research and development.

Protocol 1: Synthesis of 4-Chloro-2,6-dimethylpyridine

This protocol describes the chlorination of a pyridine derivative using phosphoryl chloride.

Reaction: 2,6-dimethyl-4-hydroxypyridine → 4-Chloro-2,6-dimethylpyridine

Procedure: [7]

-

Dissolve 2,6-dimethyl-4-hydroxypyridine (1 g) in phosphoryl chloride (5 mL).

-

Stir the reaction mixture at 100 °C for 6 hours.

-

After completion, quench the reaction by the slow addition of water.

-

Neutralize the pH with 5N aqueous sodium hydroxide.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry with anhydrous magnesium sulfate.

-

Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of 2-(2-Aminoethyl)pyridine (A Precursor for Chloroethylation)

Reaction: 2-Vinylpyridine + NH₃ --(Catalyst)--> 2-(2-Aminoethyl)pyridine

Procedure: [12]

-

The addition reaction is performed between 2-vinylpyridine and ammonia in the presence of a suitable catalyst.

-

The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the double bond of the vinyl group.

-

This forms an intermediate which then undergoes rearrangement to yield 2-(2-aminoethyl)pyridine.

-

Control of reaction conditions and catalyst selection is crucial to prevent side reactions.

Logical and Experimental Workflows

Visualizing the processes involved in synthesis and characterization aids in understanding the complex relationships between reactants, intermediates, and final products.

Isomer Differentiation Logic

The differentiation between various C7H8ClN isomers relies on a combination of synthetic pathway knowledge and spectroscopic analysis.

Caption: Logical workflow for the identification of a specific C7H8ClN isomer.

Synthetic Pathway for 4-Chloro-2,6-dimethylpyridine

The synthesis of 4-chloro-2,6-dimethylpyridine often starts from 2,6-dimethyl-4-pyrone, proceeding through several key transformations.

Caption: Synthesis of 4-Chloro-2,6-dimethylpyridine.[7][13]

Applications and Biological Significance

Pyridine derivatives are foundational in medicinal chemistry and materials science.

-

Pharmaceuticals and Agrochemicals: Compounds like 4-chloro-2,6-dimethylpyridine serve as crucial intermediates in the synthesis of pesticides and pharmaceutical agents.[1] Their specific structure allows for further functionalization to create more complex, biologically active molecules.

-

Building Blocks: The reactivity of the chloro- and alkyl- groups on the pyridine ring makes these compounds versatile building blocks for creating a wide array of other chemicals.[1] For instance, 2-(2-chloroethyl)pyridine hydrochloride is used to synthesize nicotinic receptor ligands and CNS agents.[11]

-

Ligand Synthesis: Isomers such as 2-(chloromethyl)pyridine (a related compound with formula C6H6ClN) are precursors to ligands used in coordination chemistry and catalysis.[14]

While specific signaling pathways for these simple C7H8ClN isomers are not extensively documented, their role as precursors to more complex drugs is well-established. The pyridine motif is present in numerous drugs that interact with a wide range of biological targets.

Hypothetical Drug-Receptor Interaction Pathway

The following diagram illustrates a generalized pathway of how a hypothetical drug derived from a C7H8ClN precursor might interact with a cellular signaling pathway, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Generalized signaling pathway for a pyridine-based drug.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(2-Chloroethyl)pyridine | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-Chloroethyl)pyridine | C7H8ClN | CID 12481740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Chloroethyl)pyridine | C7H8ClN | CID 199466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-chloro-2,3-dimethylpyridine(SALTDATA: FREE) | 72093-13-1 [amp.chemicalbook.com]

- 6. 3-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2,6-dimethylpyridine | 3512-75-2 [m.chemicalbook.com]

- 8. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 11. 2-(2-Chloroethyl)pyridine hydrochloride [myskinrecipes.com]

- 12. 2-(2-Aminoethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

Navigating the Synthesis of 2-Chloro-4,5-dimethylpyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4,5-dimethylpyridine, a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, based on available data.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.[2] The following table outlines the recommended PPE.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] | Protects against splashes and dust, preventing serious eye irritation.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.[2] | Prevents skin contact and subsequent irritation.[2] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.[2] | Minimizes the risk of skin contact and contamination of personal clothing.[2] |

| Respiratory Protection | Use a dust mask (e.g., N95) or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[2] | Protects the respiratory tract from irritation due to dust or vapors.[2] |

Handling and Storage Protocols

Safe Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

-

Personal Practices: Avoid all personal contact, including inhalation.[3][4] Wear the appropriate PPE as specified in the table above.[2] Do not eat, drink, or smoke when using this product.[4][5][6] Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4][6]

-

Dispensing: Ground and secure containers when dispensing or pouring product.[6] Use non-sparking tools.[5] Take action to prevent static discharges.[5]

Storage Conditions

-

Container: Store in original, tightly closed containers.[3][4][5] Keep containers securely sealed when not in use.[3][4]

-

Environment: Store in a cool, dry, and well-ventilated place.[3][5][7] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5]

-

Incompatibilities: Store away from incompatible materials.[3][6] While specific incompatibilities for this compound are not detailed, related compounds should be segregated from alkalis, oxidizing agents, and acids.[8]

Emergency Procedures

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][9] If you feel unwell, call a POISON CENTER or doctor.[9]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] If skin irritation occurs, get medical advice/attention.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a POISON CENTER or doctor.[3]

-

If Swallowed: Rinse mouth.[6][10] Call a POISON CENTER or doctor if you feel unwell.[6] Do NOT induce vomiting.[6]

Spill Management Protocol

In the event of a spill, a systematic approach is essential for safety. The following workflow outlines the necessary procedures.

Caption: Workflow for handling a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] There is no restriction on the type of extinguisher which may be used for surrounding fires.[3][4]

-

Specific Hazards: May emit corrosive fumes in a fire.[3][4] Containers may burn.[3]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10][11]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Waste material must be disposed of in accordance with national and local regulations.[5] Leave chemicals in original containers and do not mix with other waste.[5]

This technical guide is intended to provide essential safety and handling information. It is not exhaustive and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before use. Always prioritize a culture of safety in the laboratory.

References

- 1. This compound | C7H8ClN | CID 10942534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

The Advent of a Heterocyclic Kingpin: A Technical Guide to the Discovery and History of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of a vast array of molecules that shape our world, from vital nutrients to life-saving pharmaceuticals. The strategic placement of functional groups onto this fundamental ring system gives rise to the diverse and versatile class of substituted pyridines, compounds that have played a pivotal role in the advancement of chemistry, biology, and medicine. This in-depth guide explores the seminal discoveries, historical milestones, and foundational synthetic methodologies that have established substituted pyridines as indispensable tools for researchers and drug development professionals. We will delve into the core chemical principles, provide detailed experimental protocols for key historical syntheses, present quantitative data for comparative analysis, and visualize the intricate pathways and processes that underscore their significance.

The Dawn of Pyridine and its Progeny: Early Discoveries

The story of substituted pyridines begins with the isolation of their parent compound. In the 1840s, Scottish chemist Thomas Anderson, while heating animal bones, isolated a foul-smelling, colorless liquid he named "pyridine," derived from the Greek words pyr (fire) and idine (a suffix for aromatic bases).[1] The true nature of its structure, a benzene ring with one carbon atom replaced by nitrogen, was later elucidated independently by Wilhelm Körner and James Dewar in the 1860s.

The late 19th and early 20th centuries marked a turning point, as chemists began to develop methods not just to isolate pyridine from coal tar, but to construct it and its derivatives from simpler building blocks. These early synthetic endeavors unlocked the door to a universe of substituted pyridines, each with unique properties and potential applications.

Foundational Syntheses: Building the Pyridine Core

The ability to strategically place substituents on the pyridine ring is fundamental to its utility. Several classical named reactions form the bedrock of substituted pyridine synthesis, each offering a unique pathway to this privileged heterocycle.

The Hantzsch Pyridine Synthesis (1881)

Arthur Hantzsch's development of a multi-component reaction in 1881 was a landmark achievement, providing a versatile method for the synthesis of dihydropyridines, which can be subsequently oxidized to form the aromatic pyridine ring.[2] This one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate proved to be a robust method for creating symmetrically substituted pyridines.[2]

Experimental Protocol: A Representative Hantzsch Synthesis of a 1,4-Dihydropyridine [2]

-

Reactants:

-

Aldehyde (e.g., Benzaldehyde): 1.0 mmol

-

β-Ketoester (e.g., Ethyl acetoacetate): 2.0 mmol

-

Nitrogen Source (e.g., Ammonium acetate): 1.2 mmol

-

Solvent (e.g., Ethanol): 20 mL

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoester, aldehyde, and ammonium acetate.

-

Add ethanol to the flask and attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

-

To obtain the corresponding pyridine, the isolated dihydropyridine is oxidized using an appropriate oxidizing agent such as nitric acid or potassium ferrocyanide.[3]

-

A generalized experimental workflow for the Hantzsch pyridine synthesis.

The Chichibabin Pyridine Synthesis and Amination Reaction

In 1924, Aleksei Chichibabin developed a method for synthesizing pyridine and its alkylated derivatives from inexpensive aldehydes and ketones with ammonia at high temperatures over a catalyst.[4] This gas-phase reaction, typically carried out at 400–450 °C with catalysts like alumina or silica, remains a cornerstone of industrial pyridine production.[5]

Perhaps more famously, in 1914, Chichibabin reported a method for the direct amination of the pyridine ring by reacting it with sodium amide (NaNH₂).[6] This nucleophilic substitution reaction, where an amino group displaces a hydride ion, preferentially occurs at the 2-position (alpha-position) of the pyridine ring.

Experimental Protocol: Chichibabin Amination of Pyridine [6][7]

-

Reactants:

-

Pyridine

-

Sodium Amide (NaNH₂)

-

Inert Solvent (e.g., Toluene, Xylene)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, suspend sodium amide in a dry, inert solvent like toluene.

-

Heat the suspension to reflux (approximately 110°C).

-

Slowly add pyridine to the refluxing mixture. The reaction is often indicated by the evolution of hydrogen gas and the formation of a reddish color from the intermediate σ-adduct.

-

Continue refluxing for several hours until the reaction is complete.

-

Carefully cool the reaction mixture and quench by the slow addition of water to decompose any unreacted sodium amide.

-

Perform an aqueous workup, typically involving acidification, to protonate the aminopyridine product and separate it from the reaction mixture.

-

Basify the aqueous layer to liberate the free 2-aminopyridine, which can then be extracted with an organic solvent.

-

Dry the organic extract, remove the solvent, and purify the product, often by distillation or recrystallization.

-

Mechanism of the Chichibabin amination reaction.

The Kröhnke Pyridine Synthesis (1961)

Developed by Fritz Kröhnke, this method is highly effective for preparing 2,4,6-trisubstituted pyridines.[8] The synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The reaction proceeds via a Michael addition followed by cyclization and aromatization.[9]

Experimental Protocol: A Representative Kröhnke Synthesis of 2,4,6-Triphenylpyridine [10]

-

Reactants:

-

N-Phenacylpyridinium bromide (an α-pyridinium methyl ketone salt)

-

Chalcone (an α,β-unsaturated ketone)

-

Ammonium Acetate (excess)

-

Solvent (e.g., Glacial Acetic Acid or Ethanol)

-

-

Procedure:

-

Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid or ethanol in a round-bottom flask.

-

Add a generous excess of ammonium acetate to the mixture.

-

Heat the mixture to reflux with stirring. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

-

Key Classes of Substituted Pyridines and their Historical Significance

The development of these and other synthetic methods led to the exploration of various classes of substituted pyridines, many of which have had a profound impact on science and medicine.

Pyridinecarboxylic Acids: Niacin and Isoniazid

The simple addition of a carboxyl group to the pyridine ring gives rise to the pyridinecarboxylic acids, a class of compounds with significant biological activity.

-

Nicotinic Acid (Niacin, Vitamin B₃): First prepared in 1867 by the oxidation of nicotine, its nutritional importance was not recognized until the 1930s.[11] American biochemist Conrad Elvehjem identified it as the "pellagra-preventing factor" in 1937, establishing it as an essential vitamin.[9] Today, it is widely used to treat and prevent niacin deficiency and to manage high cholesterol.[12]

-

Isonicotinic Acid and Isoniazid: The 4-carboxy isomer, isonicotinic acid, is the precursor to one of the most important drugs in the history of medicine: isoniazid. First synthesized in 1912, its potent anti-tuberculosis activity was discovered in the early 1950s at both Roche and Squibb Laboratories.[13][14] Isoniazid remains a first-line treatment for tuberculosis to this day.

Table 1: Physical Properties of Pyridinecarboxylic Acid Isomers

| Property | Picolinic Acid (2-COOH) | Nicotinic Acid (3-COOH) | Isonicotinic Acid (4-COOH) |

| Molar Mass ( g/mol ) | 123.11 | 123.11 | 123.11 |

| Melting Point (°C) | 136-138 | 237 | 314-319 (decomposes) |

| pKa | 1.03, 5.39 | 2.07, 4.73 | 1.84, 4.90 |

| Solubility in Water | Soluble | 18 g/L | Sparingly soluble |

Data compiled from various sources.

Experimental Protocol: Synthesis of Nicotinic Acid by Oxidation of Nicotine [15]

-

Reactants:

-

Nicotine (95-98% purity)